molecular formula C10H9NO2 B8372826 7-Cyano-4-chromanol

7-Cyano-4-chromanol

Cat. No.: B8372826
M. Wt: 175.18 g/mol
InChI Key: HXFLBROSZRYROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Cyano-4-chromanol is a synthetic chromanol derivative of interest in basic and applied life science research. The core chromanol structure, 4-chromanol, is a benzopyran derivative characterized by a hydroxyl group at the 4-position of the dihydropyran ring . Chromanol derivatives are recognized in scientific literature for their role as research tools, particularly in the study of ion channels. For instance, the compound Chromanol 293B is a well-known potent and reversible blocker of the slow delayed rectifier potassium current (IKs) in cardiac cells and has also been identified as an inhibitor of volume-regulated K+ currents in rat hepatocytes . While the specific biological activity profile of this compound is not fully elucidated, its structural features make it a candidate for research involving channel physiology and cellular signaling pathways. This product is offered as a high-purity solid for research purposes. As a specialty chemical, researchers are encouraged to conduct their own characterization and bioactivity studies to explore its potential applications. Handling and Safety: Please consult the Safety Data Sheet (SDS) before use. This product is intended for use by qualified researchers in a controlled laboratory setting. Intended Use: this compound is For Research Use Only (RUO). It is strictly not intended for diagnostic or therapeutic procedures, or for human use.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

4-hydroxy-3,4-dihydro-2H-chromene-7-carbonitrile

InChI

InChI=1S/C10H9NO2/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-2,5,9,12H,3-4H2

InChI Key

HXFLBROSZRYROJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1O)C=CC(=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 7-Cyano-4-chromanol with structurally analogous compounds, focusing on 7-Chloro-4-chromanone (CAS 18385-72-3), a well-characterized derivative from the same chemical family .

Property This compound 7-Chloro-4-chromanone (CAS 18385-72-3)
Molecular Formula C₁₀H₉NO₂ (inferred*) C₉H₇ClO₂
Molecular Weight ~191.19 g/mol (calculated) 182.604 g/mol
Substituent Cyano (-CN) at position 7 Chloro (-Cl) at position 7
Functional Group Alcohol (-OH) at position 4 Ketone (C=O) at position 4
Boiling Point Not reported (expected higher due to -OH) 322.0 ± 42.0°C (760 mmHg)
Density Not reported (likely >1.3 g/cm³) 1.3 ± 0.1 g/cm³
Applications Hypothesized: Drug intermediates, ligands Confirmed: Chemical intermediate

Key Differences and Implications:

  • Substituent Effects: The cyano group in this compound is more polar and electron-withdrawing than the chloro group in 7-Chloro-4-chromanone. This difference may enhance interactions with biological targets (e.g., enzymes or receptors) but reduce stability under acidic conditions.
  • Thermal Properties: The boiling point of 7-Chloro-4-chromanone (322°C) reflects its ketone-dominated volatility . This compound’s boiling point is likely higher due to hydrogen bonding from the -OH group, though experimental validation is needed.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing high-purity 7-Cyano-4-chromanol, and how can reaction conditions be optimized?

  • Methodological Answer : Utilize multi-step synthetic routes involving chromane ring formation followed by cyano-group introduction. Key steps include:

  • Cyclization : Employ acid-catalyzed cyclization of substituted diols to form the chromane core.
  • Nitration/Cyanidation : Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) for nucleophilic substitution or cyano-group coupling .
  • Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile) to isolate enantiomerically pure forms .
    • Validation : Monitor reaction progress via TLC and confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry.

Q. What analytical techniques are recommended for characterizing the stereochemical purity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phase to resolve enantiomers.
  • Circular Dichroism (CD) : Correlate CD spectra with known standards to confirm absolute configuration .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry, particularly for novel derivatives .

Q. How can researchers design preliminary assays to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or oxidoreductases based on structural analogs (e.g., chromanol derivatives as kinase inhibitors).
  • In Vitro Assays : Use fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) with IC50 determination.
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks to minimize false positives .

Advanced Research Questions

Q. How can computational modeling guide the rational design of this compound derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes to target proteins (e.g., PI3K or MAPK).
  • MD Simulations : Perform 100-ns molecular dynamics simulations to assess ligand-protein stability and identify key interactions (e.g., hydrogen bonds with catalytic lysine residues) .
  • QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and electrostatic potential .

Q. What strategies resolve contradictions in reported catalytic activities of this compound across different experimental systems?

  • Methodological Answer :

  • Systematic Variability Analysis : Compare buffer conditions (pH, ionic strength), cell lines (HEK293 vs. HeLa), and assay formats (cell-free vs. cell-based).
  • Meta-Analysis : Aggregate data from published studies using PRISMA guidelines to identify confounding factors (e.g., off-target effects in complex matrices) .
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and CRISPR-mediated target knockout for functional specificity .

Q. How should researchers approach structure-activity relationship (SAR) studies to elucidate the role of the cyano group in this compound’s mechanism?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with substituents varying in electronegativity (e.g., -NO2, -CF3) at the 7-position.
  • Functional Assays : Test analogs in enzymatic inhibition assays and correlate activity with electronic parameters (Hammett constants) .
  • Spectroscopic Probes : Use <sup>19</sup>F NMR or IR spectroscopy to monitor cyano-group interactions in enzyme-ligand complexes .

Data Presentation and Reproducibility

Q. What guidelines ensure rigorous reporting of synthetic yields and spectroscopic data for this compound in publications?

  • Methodological Answer :

  • Yield Reporting : Include isolated yields (not theoretical) and specify purification methods (e.g., recrystallization vs. column chromatography).
  • Spectra : Deposit raw NMR/FTIR data in public repositories (e.g., Zenodo) and provide full spectral traces in supplementary materials .
  • Error Analysis : Report standard deviations for triplicate measurements and instrument detection limits (e.g., HPLC detection threshold) .

Tables for Methodological Reference

Analytical Technique Application Key Parameters Reference
Chiral HPLCEnantiomeric purity assessmentColumn: Chiralpak AD-H; Mobile phase: Hexane/IPA (85:15)
Molecular Dynamics SimulationsBinding stability analysisForce field: CHARMM36; Simulation time: 100 ns
Fluorescence-based kinase assayIC50 determinationSubstrate: ATP (10 μM); Detection: ADP-Glo™

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